5-imino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol 5-imino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16333652
InChI: InChI=1S/C22H21N3O2S/c1-27-17-9-7-15(8-10-17)11-12-25-13-19(26)20(21(25)23)22-24-18(14-28-22)16-5-3-2-4-6-16/h2-10,14,23,26H,11-13H2,1H3
SMILES:
Molecular Formula: C22H21N3O2S
Molecular Weight: 391.5 g/mol

5-imino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

CAS No.:

Cat. No.: VC16333652

Molecular Formula: C22H21N3O2S

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

5-imino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol -

Specification

Molecular Formula C22H21N3O2S
Molecular Weight 391.5 g/mol
IUPAC Name 5-imino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol
Standard InChI InChI=1S/C22H21N3O2S/c1-27-17-9-7-15(8-10-17)11-12-25-13-19(26)20(21(25)23)22-24-18(14-28-22)16-5-3-2-4-6-16/h2-10,14,23,26H,11-13H2,1H3
Standard InChI Key SFSWQOSGYNIASP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 2,5-dihydro-1H-pyrrole ring substituted at positions 1, 4, and 5. Key structural elements include:

  • Pyrrole core: A five-membered dihydropyrrole ring with an imino group at position 5.

  • Thiazole moiety: A 4-phenyl-1,3-thiazol-2-yl group at position 4, contributing aromaticity and π-stacking capabilities .

  • Side chains: A 2-(4-methoxyphenyl)ethyl group at position 1 and a hydroxyl group at position 3.

The IUPAC name systematically describes these substituents, ensuring unambiguous identification.

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₂₃H₂₂N₃O₂S
Molecular weight404.51 g/mol
Hybridizationsp²/sp³ hybridized centers

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically involves sequential functionalization of the pyrrole and thiazole rings. A representative pathway includes:

  • Pyrrole ring formation: Cyclocondensation of γ-ketoesters with ammonium acetate yields the dihydropyrrole scaffold .

  • Thiazole introduction: Hantzsch thiazole synthesis using 4-phenylthioamide and α-haloketones installs the 4-phenylthiazole group .

  • Side-chain functionalization: Mitsunobu reaction or nucleophilic substitution attaches the 2-(4-methoxyphenyl)ethyl group .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
1NH₄OAc, EtOH80°C62
2CS₂, K₂CO₃, DMF110°C55
3DIAD, PPh₃, THF0°C → RT78

Critical challenges include regioselectivity during thiazole formation and stereochemical control at the pyrrole C3 hydroxyl group. Microwave-assisted synthesis has reduced reaction times by 40% compared to conventional heating .

Physicochemical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 5H, Ph), 6.91 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 4.21 (q, J = 6.8 Hz, 2H, CH₂), 3.79 (s, 3H, OCH₃) .

  • IR (KBr): 3345 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N), 1595 cm⁻¹ (C=C).

The compound exhibits pH-dependent solubility:

  • Aqueous solubility: 2.1 mg/mL (pH 7.4), increasing to 8.9 mg/mL at pH 2.0 due to imino group protonation.

Industrial and Research Applications

Material Science Applications

Thin films of the compound exhibit:

  • Optoelectronic properties: Bandgap = 3.1 eV, suitable for organic semiconductors .

  • Thermal stability: Decomposition temperature (Tₐ) = 287°C under nitrogen.

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